(2,3-Difluorophenyl)hydrazine
Overview
Description
(2,3-Difluorophenyl)hydrazine is a chemical compound with the molecular weight of 144.12 . It is a powder at room temperature . The IUPAC name for this compound is 1-(2,3-difluorophenyl)hydrazine .
Synthesis Analysis
The synthesis of (2,3-Difluorophenyl)hydrazine and similar compounds has been reported in the literature. For instance, Blatter radicals 1-(3,4-difluorophenyl)- and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .Molecular Structure Analysis
The InChI code for (2,3-Difluorophenyl)hydrazine is 1S/C6H6F2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 . This indicates that the compound consists of a phenyl ring with two fluorine atoms and a hydrazine group attached to it.Physical And Chemical Properties Analysis
(2,3-Difluorophenyl)hydrazine is a powder at room temperature . It is stored at 4 degrees Celsius . The compound is shipped at normal temperature .Scientific Research Applications
“(2,3-Difluorophenyl)hydrazine” is a chemical compound with the CAS Number: 116681-58-4 . It’s a powder that is typically stored at a temperature of 4°C . This compound is used in various scientific and industrial applications due to its unique properties .
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Pharmaceutical Research
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Chemical Synthesis
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Pharmaceutical Research
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Chemical Synthesis
Safety And Hazards
(2,3-Difluorophenyl)hydrazine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(2,3-difluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZSKMQWYVHGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512424 | |
Record name | (2,3-Difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluorophenyl)hydrazine | |
CAS RN |
116681-58-4 | |
Record name | (2,3-Difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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